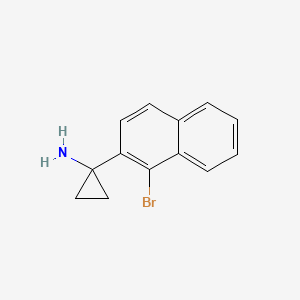![molecular formula C13H13FN2 B12082233 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is an organic compound that features a pyridine ring substituted with a fluoro-phenyl group and an ethylamine side chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-benzaldehyde and 2-bromo-5-(4-fluoro-phenyl)pyridine.
Grignard Reaction: The 4-fluoro-benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-fluoro-phenyl)ethanol.
Bromination: The alcohol is then brominated to yield 1-(4-fluoro-phenyl)ethyl bromide.
Coupling Reaction: This intermediate is coupled with 2-bromo-5-(4-fluoro-phenyl)pyridine using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction can yield the corresponding amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-[5-(4-Chloro-phenyl)-pyridin-2-yl]-ethylamine
- 1-[5-(4-Methyl-phenyl)-pyridin-2-yl]-ethylamine
Uniqueness:
- The presence of the fluoro group in 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its chloro and methyl analogs.
- The fluoro group also increases the compound’s metabolic stability, making it a more attractive candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C13H13FN2 |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-[5-(4-fluorophenyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C13H13FN2/c1-9(15)13-7-4-11(8-16-13)10-2-5-12(14)6-3-10/h2-9H,15H2,1H3 |
Clave InChI |
JKRGSEYWQFZAKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)


![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)

![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)


![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)


